

Spectroscopic data analysis of [(2-Methoxybenzoyl)amino]thiourea (IR, ¹H NMR, ¹³C NMR).

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Compound of Interest

Compound Name: [(2-Methoxybenzoyl)amino]thiourea

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An In-depth Spectroscopic Analysis of [(2-Methoxybenzoyl)amino]thiourea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the spectroscopic data for [(2-Methoxybenzoyl)amino]thiourea, a compound of interest in medicinal chemistry and materials science. The document outlines the characteristic spectral features in Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). This guide is intended to serve as a comprehensive reference for the identification, characterization, and quality control of this and related acylthiourea derivatives.

Spectroscopic Data Summary

The spectroscopic data for [(2-Methoxybenzoyl)amino]thiourea has been compiled from analogous compounds and spectral databases to provide a representative analysis. The following tables summarize the key quantitative data for each spectroscopic technique.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide and thiourea)	3400 - 3100	Strong, Broad
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (methyl)	2980 - 2850	Medium
C=O Stretch (amide I)	~1670	Strong
C-N Stretch / N-H Bend (amide II)	~1540	Medium
C=C Stretch (aromatic)	1600 - 1450	Medium-Strong
C-O Stretch (methoxy)	~1250	Strong
C=S Stretch (thiourea)	~760	Medium

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH (amide)	~11.5	Singlet	-	1H
NH ₂ (thiourea)	~9.5	Broad Singlet	-	2H
H-6 (aromatic)	~7.9	Doublet of Doublets	~7.8, 1.8	1H
H-4 (aromatic)	~7.6	Doublet of Triplets	~8.4, 1.8	1H
H-3 (aromatic)	~7.2	Doublet	~8.4	1H
H-5 (aromatic)	~7.1	Triplet	~7.5	1H
OCH ₃ (methoxy)	~3.9	Singlet	-	3H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
C=S (thiourea)	~181
C=O (amide)	~166
C-1 (aromatic, C-OCH ₃)	~157
C-3 (aromatic)	~133
C-5 (aromatic)	~131
C-2 (aromatic, C-C=O)	~122
C-4 (aromatic)	~121
C-6 (aromatic)	~113
OCH ₃ (methoxy)	~56

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** The solid sample of **[(2-Methoxybenzoyl)amino]thiourea** is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

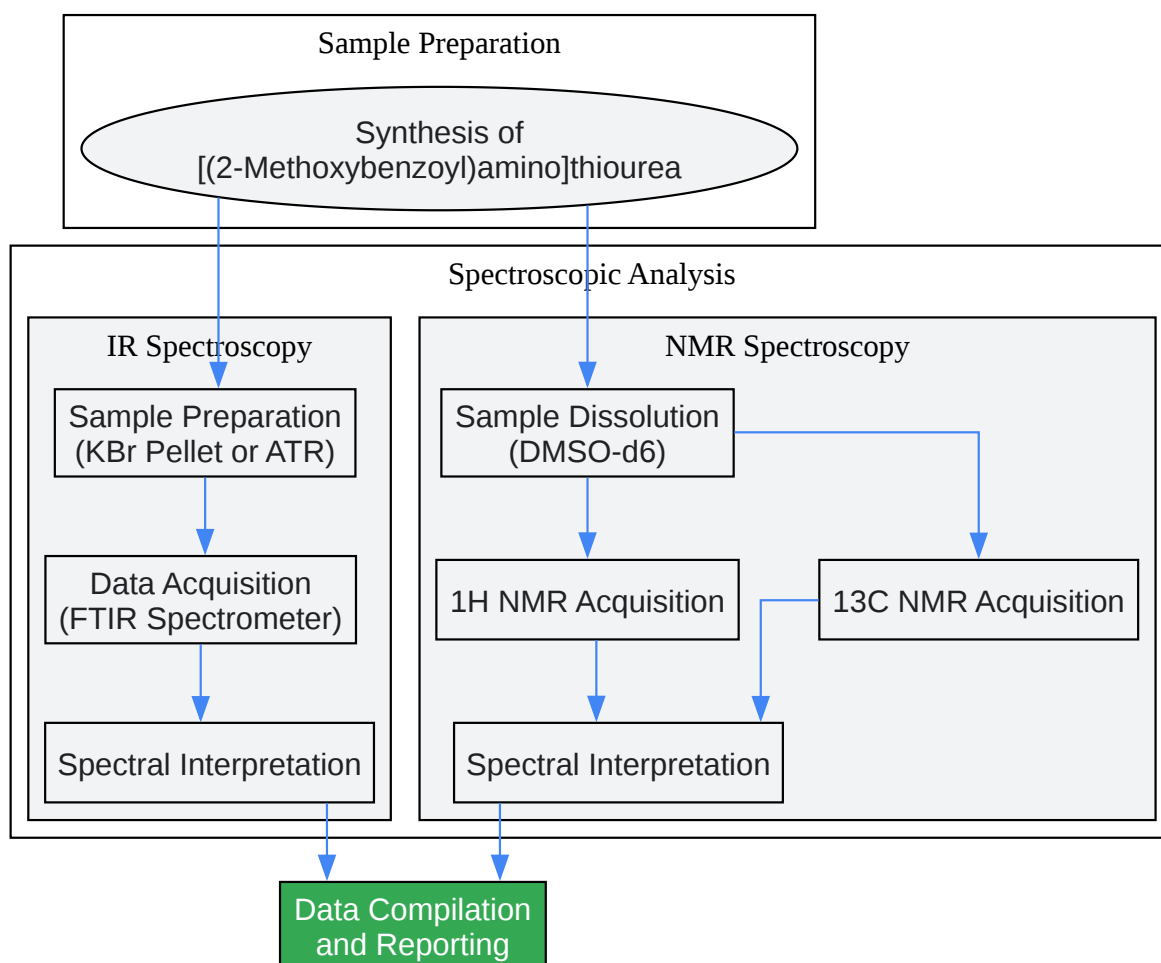
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 300 MHz or higher.

- **Sample Preparation:** Approximately 5-10 mg of **[(2-Methoxybenzoyl)amino]thiourea** is dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR Data Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Data Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay are typically required to achieve an adequate signal-to-noise ratio.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **[(2-Methoxybenzoyl)amino]thiourea**.



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Caption: Workflow for the spectroscopic characterization of **[(2-Methoxybenzoyl)amino]thiourea**.

This technical guide provides a foundational understanding of the spectroscopic properties of **[(2-Methoxybenzoyl)amino]thiourea**. The presented data and protocols are essential for researchers and professionals involved in the synthesis, quality control, and development of new chemical entities based on the acylthiourea scaffold.

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